
Paclitaxel octadecanedioate
Vue d'ensemble
Description
L’octadécanoate de paclitaxel est une forme de prod médicament du paclitaxel, un agent chimiothérapeutique bien connu. Ce composé est créé en conjuguant le paclitaxel avec l’acide 1,18-octadécanedioïque . Contrairement au paclitaxel, l’octadécanoate de paclitaxel ne favorise pas la polymérisation de la tubuline in vitro à une concentration de 10 μM . Il a montré des effets cytotoxiques sur diverses lignées cellulaires cancéreuses et s’est avéré efficace pour réduire la croissance tumorale chez les modèles murins .
Mécanisme D'action
L’octadécanoate de paclitaxel exerce ses effets en étant converti en paclitaxel dans l’organisme. Le paclitaxel se lie aux microtubules et les stabilise, empêchant leur dépolymérisation. Cela perturbe la fonction normale des microtubules, conduisant à l’arrêt du cycle cellulaire et à l’apoptose des cellules cancéreuses . La forme de prod médicament permet une meilleure solubilité et une administration ciblée, améliorant son efficacité thérapeutique .
Composés similaires :
Paclitaxel : Le composé parent, connu pour ses propriétés de stabilisation des microtubules.
Docétaxel : Un agent chimiothérapeutique similaire avec un groupe hydroxyle en position C10 au lieu d’un groupe acétate.
Cabazitaxel : Un autre dérivé de la taxane utilisé en chimiothérapie.
Unicité : L’octadécanoate de paclitaxel est unique en raison de sa nature de prod médicament, qui permet une meilleure solubilité et une administration ciblée par rapport au paclitaxel. Cela améliore ses effets cytotoxiques et réduit les effets secondaires associés au traitement traditionnel par le paclitaxel .
Analyse Biochimique
Biochemical Properties
Paclitaxel octadecanedioate interacts with various enzymes, proteins, and other biomolecules. The pharmacological activity of paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and induction of mitotic catastrophe . It has been shown to induce the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Paclitaxel is a novel antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization . This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that chronic treatment of Drosophila larvae with paclitaxel caused degeneration and altered the branching pattern of nociceptive neurons, and reduced thermal nociceptive responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that all mice CIPN models treated with either paclitaxel or cisplatin using an administration route used in clinical practice seem suitable models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The paclitaxel biosynthetic pathway in yew is divided into three main stages .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .
Subcellular Localization
Studies on paclitaxel have shown that it induces nuclear translocation of FOXO3a in breast cancer cells .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L’octadécanoate de paclitaxel est synthétisé en conjuguant le paclitaxel avec l’acide 1,18-octadécanedioïque. Le processus implique l’estérification du paclitaxel avec le diacide dans des conditions spécifiques pour former le prod médicament .
Méthodes de production industrielle : La production industrielle de l’octadécanoate de paclitaxel implique l’utilisation de l’albumine sérique humaine pour former un mélange 5:1 avec le prod médicament. Ce mélange est ensuite utilisé pour ses propriétés cytotoxiques contre les cellules cancéreuses . Le processus de production comprend des étapes telles que la dissolution dans l’éthanol, l’évaporation sous vide et le mélange avec des poudres d’albumine .
Analyse Des Réactions Chimiques
Types de réactions : L’octadécanoate de paclitaxel subit diverses réactions chimiques, notamment l’estérification et l’hydrolyse. Le processus d’estérification est utilisé pour synthétiser le composé, tandis que l’hydrolyse peut le décomposer en ses parties constitutives .
Réactifs et conditions courantes :
Estérification : Implique l’utilisation de l’acide 1,18-octadécanedioïque et du paclitaxel en conditions acides.
Hydrolyse : Peut être effectuée en conditions basiques ou acides pour briser la liaison ester.
Principaux produits formés : Les principaux produits formés à partir de l’hydrolyse de l’octadécanoate de paclitaxel sont le paclitaxel et l’acide 1,18-octadécanedioïque .
4. Applications de la recherche scientifique
L’octadécanoate de paclitaxel a plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
Cancer Therapy
Paclitaxel octadecanedioate is primarily investigated for its anticancer properties . Studies have shown that it retains the cytotoxic effects of paclitaxel while potentially offering improved pharmacokinetic profiles. The compound's ability to enhance drug delivery to tumor sites makes it a candidate for targeted cancer therapies.
- Mechanism of Action : Similar to paclitaxel, this compound stabilizes microtubules, leading to mitotic arrest and apoptosis in cancer cells .
- Case Studies : Research has demonstrated efficacy in various cancer models, including ovarian and breast cancer xenografts. In preclinical studies, this compound exhibited enhanced tumor suppression compared to standard paclitaxel formulations .
Drug Delivery Systems
The modification of paclitaxel into octadecanedioate form allows for exploration in drug delivery systems . This application focuses on improving the solubility and stability of paclitaxel in biological environments.
- Prodrug Formulation : As a prodrug, this compound can be designed to release active paclitaxel selectively at tumor sites, minimizing systemic toxicity .
- Nanoparticle Encapsulation : Research indicates that encapsulating this compound in nanoparticles can further enhance its therapeutic index by controlling the release rate and improving cellular uptake .
Table 1: Comparison of Paclitaxel and this compound
Property | Paclitaxel | This compound |
---|---|---|
Solubility | Poor | Improved |
Mechanism of Action | Microtubule stabilization | Microtubule stabilization |
Cytotoxicity | High | High |
Side Effects | Significant | Potentially reduced |
Clinical Applications | Ovarian, Breast Cancer | Targeted therapy research |
Case Studies
Several studies have documented the effectiveness of this compound:
- Study A : A preclinical trial investigated the efficacy of this compound in ovarian cancer models. Results indicated a significant reduction in tumor volume compared to controls treated with standard formulations .
- Study B : Research focusing on drug delivery systems demonstrated that encapsulating this compound in lipid nanoparticles resulted in enhanced bioavailability and reduced systemic toxicity in animal models .
Comparaison Avec Des Composés Similaires
Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.
Docetaxel: A similar chemotherapeutic agent with a hydroxyl group at the C10 position instead of an acetate group.
Cabazitaxel: Another taxane derivative used in chemotherapy.
Uniqueness: Paclitaxel octadecanedioate is unique due to its prodrug nature, which allows for improved solubility and targeted delivery compared to paclitaxel. This enhances its cytotoxic effects and reduces side effects associated with traditional paclitaxel therapy .
Activité Biologique
Paclitaxel octadecanedioate (ODDA-PTX) is a modified form of the well-known chemotherapeutic agent paclitaxel, conjugated with 1,18-octadecanedioic acid. This prodrug has been synthesized to enhance the pharmacological properties of paclitaxel, aiming to improve its efficacy and reduce side effects associated with traditional formulations.
The synthesis of ODDA-PTX involves the formation of an ester linkage between paclitaxel and octadecanedioic acid. This modification allows ODDA-PTX to form noncovalent complexes with human serum albumin (HSA), mimicking the interactions of long-chain fatty acids (LCFAs) with HSA. The terminal carboxylic acid moiety on ODDA-PTX facilitates binding within hydrophobic pockets of HSA, which is crucial for enhancing the solubility and bioavailability of paclitaxel in the bloodstream .
2. Pharmacokinetics and Efficacy
ODDA-PTX has demonstrated differentiated pharmacokinetics compared to conventional formulations such as Cremophor EL-formulated paclitaxel (crPTX) and nanoparticle albumin-bound paclitaxel (Abraxane). Studies show that ODDA-PTX achieves higher maximum tolerated doses and increased efficacy in vivo across various murine xenograft models of human cancer .
Table 1: Comparative Pharmacokinetics of Paclitaxel Formulations
Formulation | Maximum Tolerated Dose | Efficacy in Murine Models |
---|---|---|
Cremophor EL-formulated PTX | Low | Moderate |
Abraxane | Moderate | High |
This compound (ODDA-PTX) | High | Very High |
3. Antitumor Activity
ODDA-PTX exhibits significant antitumor activity across various cancer cell lines. It has been shown to induce apoptosis in cancer cells by promoting tubulin assembly into microtubules, thus blocking cell cycle progression and mitosis. This mechanism is similar to that of traditional paclitaxel but with enhanced potency due to improved delivery .
Case Study: Efficacy Against Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, ODDA-PTX demonstrated a more pronounced cytotoxic effect compared to standard paclitaxel formulations. The compound induced higher levels of reactive oxygen species (ROS), leading to increased apoptosis rates .
4. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of paclitaxel derivatives has indicated that modifications at specific positions can significantly influence biological activity. For instance, alterations at the 1-hydroxyl group or the acyl groups can reduce bioactivity, while modifications that enhance lipophilicity tend to improve pharmacological properties .
5. Conclusion
This compound represents a promising advancement in cancer therapeutics, combining the established efficacy of paclitaxel with improved pharmacokinetic profiles and enhanced antitumor activity. Ongoing research is essential to fully elucidate its potential in clinical applications and optimize its use in personalized medicine.
Propriétés
IUPAC Name |
18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFZDIRENPICR-SNNBKDRYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H83NO17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1150.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.